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4-(tert-Butyl)-N-methoxy-N-methylbenzamide

Cat. No.: B185376
CAS No.: 208188-23-2
M. Wt: 221.29 g/mol
InChI Key: XXLVUAPKIAQHFL-UHFFFAOYSA-N
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Description

Significance of Weinreb Amides as Acylating Agents in Modern Synthetic Transformations

The primary significance of Weinreb amides lies in their role as highly effective acylating agents. sioc-journal.cn They are widely used for the synthesis of ketones and aldehydes from various carboxylic acid derivatives. orientjchem.org The direct conversion of carboxylic acids or their more reactive counterparts like acid chlorides and esters with organometallic reagents often leads to over-addition, yielding alcohols as byproducts and reducing the yield of the desired ketone or aldehyde. orientjchem.org

Weinreb amides circumvent this issue through the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack. nih.gov This intermediate is stabilized by chelation of the metal from the organometallic reagent by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the Weinreb amide. wikipedia.orgacs.org This stable complex prevents the collapse of the tetrahedral intermediate and subsequent addition of a second equivalent of the nucleophile. wikipedia.org Upon aqueous workup, the intermediate readily breaks down to afford the desired ketone or aldehyde in high yield. acs.org This controlled reactivity makes Weinreb amides superior to many other acylating agents in transformations involving potent nucleophiles like organolithium and Grignard reagents. orientjchem.orgacs.org

The versatility of Weinreb amides extends beyond ketone and aldehyde synthesis. They have been utilized in a variety of other synthetic transformations, including as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov The ability to convert the Weinreb amide functionality into other useful motifs, such as alkenes, further underscores their importance in modern organic synthesis. nih.gov

Historical Context of N-Methoxy-N-methylamide Chemistry

The development of N-methoxy-N-methylamides as key synthetic intermediates is a relatively recent advancement in organic chemistry. Steven M. Weinreb and Steven Nahm first reported on the use of these compounds in 1981. wikipedia.orgnumberanalytics.com Their initial work demonstrated that N-methoxy-N-methylamides could react cleanly with organometallic reagents to produce ketones. wikipedia.orgpsu.edu They also showed that these amides could be selectively reduced to aldehydes using an excess of a hydride reagent like lithium aluminum hydride. wikipedia.org

This discovery, termed the Weinreb-Nahm ketone synthesis, provided a reliable and high-yielding method to overcome the persistent problem of over-addition in the synthesis of ketones from carboxylic acid derivatives. wikipedia.org The introduction of this methodology revolutionized the way synthetic chemists approached the construction of carbonyl compounds. numberanalytics.com Since their initial discovery, the preparation and application of Weinreb amides have been extensively developed and they are now a staple in both academic and industrial research for the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com

Specific Research Focus: 4-(tert-Butyl)-N-methoxy-N-methylbenzamide as a Model Compound

To explore the nuances of Weinreb amide chemistry, researchers often utilize model compounds. This compound serves as an excellent example of such a compound. The presence of the tert-butyl group on the aromatic ring provides distinct steric and electronic properties that can influence reaction outcomes. This substituent allows for the investigation of how bulky groups at the para-position of the benzoyl moiety affect the reactivity of the Weinreb amide.

The synthesis of this compound itself can be achieved through standard methods for Weinreb amide formation. For instance, the corresponding 4-(tert-butyl)benzoyl chloride can be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. acs.org

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol cymitquimica.com
Appearance Solid cymitquimica.com

Scope and Objectives of Research on this compound

The research centered on this compound aims to elucidate several key aspects of Weinreb amide chemistry. A primary objective is to systematically study its reactions with a diverse range of organometallic reagents. This includes investigating the yields and reaction conditions required for the synthesis of various 4-(tert-butyl)phenyl ketones. By comparing these results with those of other substituted benzoyl Weinreb amides, a deeper understanding of the electronic and steric effects on the acylation reaction can be achieved.

Another research objective is to explore the utility of this compound as a substrate in novel synthetic methodologies. This could involve its application in new catalytic C-H activation/functionalization reactions, where the Weinreb amide acts as a directing group. The bulky tert-butyl group may offer unique selectivity in such transformations.

Furthermore, detailed spectroscopic and crystallographic analysis of this compound and its reaction intermediates can provide valuable insights into the mechanism of the Weinreb-Nahm reaction. Understanding the precise structure of the chelated tetrahedral intermediate, for instance, can aid in the design of new and more efficient synthetic methods. The ultimate goal of this focused research is to expand the synthetic utility of Weinreb amides and to provide chemists with a more predictable and controllable tool for the synthesis of a wide array of chemical compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B185376 4-(tert-Butyl)-N-methoxy-N-methylbenzamide CAS No. 208188-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLVUAPKIAQHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388115
Record name 4-(tert-Butyl)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208188-23-2
Record name 4-(tert-Butyl)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Tert Butyl N Methoxy N Methylbenzamide

Strategic Considerations in the Construction of Substituted Benzamides

The formation of the amide bond in 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, a type of Weinreb amide, is a critical transformation. The primary strategic consideration involves the activation of the carboxylic acid, 4-(tert-butyl)benzoic acid, to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. The stability of the resulting tetrahedral intermediate is a key advantage of the Weinreb amide synthesis, preventing the common issue of over-addition by organometallic reagents in subsequent reactions. wikipedia.org This chelation-stabilized intermediate is a hallmark of the Weinreb-Nahm ketone synthesis. wikipedia.org

The choice of coupling agents and reaction conditions is paramount to achieving high yields and purity. Factors such as the presence of sensitive functional groups and the desired scale of the reaction will dictate the most appropriate synthetic route.

Precursor Design and Synthesis for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: a derivative of 4-(tert-butyl)benzoic acid and N,O-dimethylhydroxylamine.

Synthesis of 4-(tert-Butyl)benzoic Acid Derivatives

4-(tert-Butyl)benzoic acid is a commercially available solid. sigmaaldrich.comsigmaaldrich.com It is typically synthesized through the liquid-phase air oxidation of 4-tert-butyltoluene. chemicalbook.comresearchgate.net This process can be catalyzed by cobalt salts, such as cobalt acetylacetonate(II), to achieve high conversion and yield. researchgate.net The starting material, 4-tert-butyltoluene, is prepared from the Friedel-Crafts alkylation of toluene (B28343) with isobutylene. chemicalbook.com

For the purpose of synthesizing this compound, the carboxylic acid is often converted to a more reactive derivative, most commonly the acid chloride. This is typically achieved by treating 4-(tert-butyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).

Table 1: Properties of 4-(tert-Butyl)benzoic Acid

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol sigmaaldrich.com
Melting Point162-167 °C sigmaaldrich.comsigmaaldrich.com
AppearanceWhite to slightly yellow solid sigmaaldrich.comchemicalbook.com
CAS Number98-73-7 sigmaaldrich.com

Preparation of N,O-Dimethylhydroxylamine

N,O-Dimethylhydroxylamine is a crucial reagent for the formation of Weinreb amides and is commercially available as its hydrochloride salt, which is easier to handle than the free amine. wikipedia.orgchemicalbook.com The hydrochloride salt is typically used in coupling reactions. tutorchase.com

The synthesis of N,O-dimethylhydroxylamine hydrochloride can be achieved through various methods. One approach involves the methylation of a hydroxylamine (B1172632) salt in the presence of a base, followed by acidification and purification. chemicalbook.com This process is designed to be suitable for industrial production with considerations for safety and environmental impact. chemicalbook.com

Established Reaction Pathways for this compound Formation

Two primary pathways are commonly employed for the synthesis of this compound: the coupling of the corresponding acid chloride with N,O-dimethylhydroxylamine and the direct amidation of 4-(tert-butyl)benzoic acid.

Coupling of Acid Chlorides with N,O-Dimethylhydroxylamine

This is a robust and widely used method for preparing Weinreb amides. wikipedia.org The first step involves the conversion of 4-(tert-butyl)benzoic acid to 4-(tert-butyl)benzoyl chloride using a chlorinating agent. The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated and to free the amine for reaction.

This two-step process is generally high-yielding and reliable. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at controlled temperatures.

Direct Amidation from Carboxylic Acids

Direct amidation of carboxylic acids offers a more atom-economical approach by avoiding the pre-formation of the acid chloride. This method relies on the use of coupling agents to activate the carboxylic acid in situ. A variety of reagents have been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1,1'-carbonyldiimidazole (B1668759) (CDI). tutorchase.comchemspider.com

The reaction involves mixing the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and the coupling agent in a suitable solvent. tutorchase.com For instance, the use of CDI in dichloromethane has been shown to be an effective method for synthesizing Weinreb amides from carboxylic acids, especially for substrates with sensitive functional groups. chemspider.com More recently, catalytic methods for direct amidation have been developed, employing catalysts such as those based on boron or titanium, which can offer improved sustainability and applicability to a wider range of substrates. rsc.orgrsc.org

Microwave-Enhanced Synthetic Protocols for this compound

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and its application to the formation of N-methoxy-N-methylamides (Weinreb amides) is a notable advancement. nih.govnih.gov This technology offers benefits such as rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. nih.gov

A prominent microwave-enhanced protocol applicable to the synthesis of this compound involves the palladium-catalyzed Heck aminocarbonylation of an aryl halide. nih.govacs.orgacs.org This method facilitates the coupling of a suitable precursor, such as 4-tert-butyl-bromobenzene or 4-tert-butyl-iodobenzene, with N,O-dimethylhydroxylamine hydrochloride and a carbon monoxide source. acs.orgacs.org The use of solid CO-precursors like molybdenum hexacarbonyl (Mo(CO)₆) or tungsten hexacarbonyl (W(CO)₆) circumvents the need for handling hazardous carbon monoxide gas, making the procedure more amenable to standard laboratory settings. acs.orgacs.org

The reaction is typically carried out in a sealed vessel under microwave irradiation at elevated temperatures, significantly reducing reaction times from hours to minutes. acs.orgacs.org For instance, a general procedure involves heating the aryl halide, a palladium catalyst, a suitable ligand, a base, and the N,O-dimethylhydroxylamine hydrochloride in a solvent like 1,4-dioxane. acs.org Microwave heating to 120 °C for as little as 20 minutes has been shown to be effective for a range of aryl halides, affording the corresponding Weinreb amides in good yields. acs.orgacs.org The efficiency of this microwave-assisted protocol makes it a highly attractive method for the rapid synthesis of this compound.

Table 1: Representative Conditions for Microwave-Assisted Weinreb Amide Synthesis

ParameterConditionSource
Starting Material4-tert-butyl-bromobenzene acs.org
ReagentsN,O-dimethylhydroxylamine hydrochloride, W(CO)₆ acs.org
CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂) acs.org
LigandXantphos acs.org
BasePotassium phosphate (B84403) (K₃PO₄), DMAP acs.org
Solvent1,4-dioxane acs.org
Temperature120 °C acs.org
Time20 minutes acs.org

Transition Metal-Catalyzed Approaches

Transition metal catalysis is central to many modern methods for synthesizing Weinreb amides, offering high efficiency and functional group tolerance. acs.orgorientjchem.org Beyond the traditional synthesis from activated carboxylic acids (like 4-tert-butylbenzoyl chloride), these catalytic methods allow for the construction of this compound from different starting materials. orientjchem.orgresearchgate.net

Palladium-Catalyzed Carbonylative Coupling: As mentioned previously, palladium-catalyzed aminocarbonylation is a key strategy. acs.orgnih.gov This reaction can start from aryl halides or triflates. acs.orgnih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by CO insertion and subsequent reaction with N,O-dimethylhydroxylamine to yield the final amide product. rsc.org The choice of ligand, such as Xantphos, is crucial for the efficiency of the catalytic process. acs.orgnih.gov

Iridium-Catalyzed C-H Functionalization: More advanced strategies involve the direct functionalization of C-H bonds. The Weinreb amide group itself can act as a directing group in transition-metal-catalyzed reactions. mdpi.comnih.gov For instance, iridium-catalyzed ortho-iodination of benzamides has been demonstrated, showcasing the potential for further derivatization of the aromatic ring after the amide has been formed. mdpi.com While this is a reaction of the product rather than a direct synthesis, it highlights the utility of the Weinreb amide moiety in directing further transition-metal-catalyzed transformations. mdpi.comnih.gov

Other Catalytic Methods: Other transition metals have been explored for related transformations. mdpi.com The direct conversion of carboxylic acids to Weinreb amides can also be facilitated by various coupling agents, some of which may involve transient metal-containing species or can be used in one-pot procedures alongside metal catalysts for subsequent reactions. orientjchem.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. numberanalytics.com

Key Optimization Parameters:

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the combination of the palladium precursor (e.g., Pd(OAc)₂) and the ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands like Xantphos or Josiphos are often effective in carbonylative coupling reactions, promoting efficient catalytic turnover. acs.org

Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. Inorganic bases like potassium phosphate (K₃PO₄) are often used in conjunction with an organic base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org Solvents such as 1,4-dioxane, toluene, or THF are commonly employed, with the optimal choice depending on the specific reactants and conditions. acs.orgorientjchem.orgorganic-chemistry.org

Reagent Stoichiometry: Careful adjustment of the molar ratios of the reactants is essential. For instance, in one-pot syntheses from carboxylic acids, the optimal ratio of the acid, activating agent (e.g., phosphorus trichloride), and N,O-dimethylhydroxylamine hydrochloride must be determined experimentally to achieve the highest yields. organic-chemistry.org

Temperature and Reaction Time: Temperature control is crucial. While microwave heating can drastically shorten reaction times by reaching high temperatures quickly, acs.org conventional heating methods require optimization to find a balance between reaction rate and potential degradation of reactants or products. numberanalytics.com Reaction times can vary from minutes under microwave conditions to several hours for conventional heating protocols. acs.orgorganic-chemistry.org

Table 2: Optimization Strategies for Weinreb Amide Synthesis

ParameterVariables and ConsiderationsSource
Catalyst LoadingReducing catalyst amount (e.g., to 2 mol%) can be efficient, but too low a concentration (e.g., 1-2 mol%) may decrease yield significantly. Typical loadings range from 2-10 mol%. acs.orgnih.gov
CO SourceSolid CO-precursors (Mo(CO)₆, W(CO)₆) offer handling advantages over CO gas. acs.orgacs.org
Solvent ChoiceSolvents like 1,4-dioxane, THF, or toluene are common. The choice can affect solubility and reaction kinetics. acs.orgorientjchem.orgorganic-chemistry.org
TemperatureMicrowave heating often uses 120-150 °C. Conventional heating might be lower (e.g., 60-80 °C) for longer durations. acs.orgorganic-chemistry.org

Considerations for Scalable Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial, scalable process introduces a new set of challenges and considerations. The synthesis of this compound on a large scale requires a robust, cost-effective, and safe procedure.

One successful approach for the scalable production of a key Weinreb amide intermediate involved a three-step sequence: Weinreb amidation, a protection step, and a Grignard addition, which proved effective at the kilogram scale. nih.govacs.org This demonstrates that multi-step sequences involving Weinreb amides are viable for large-scale campaigns. nih.govacs.org

Key considerations for scalability include:

Cost and Availability of Starting Materials: For the synthesis of this compound, the most common precursor would be 4-tert-butylbenzoic acid, which can be converted to the acid chloride, 4-tert-butylbenzoyl chloride. lookchem.comsigmaaldrich.com The cost and industrial availability of these precursors are primary economic drivers.

Process Safety and Heat Management: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaway. This involves optimizing reagent addition rates and ensuring adequate cooling capacity in the reactor. numberanalytics.com

Reaction Technology: For large-scale production, transitioning from traditional batch reactors to continuous flow chemistry can offer significant advantages. numberanalytics.com Flow reactors provide superior heat and mass transfer, improved safety, and more consistent product quality. numberanalytics.com

Reagent Selection: On a large scale, the use of hazardous or expensive reagents is discouraged. For example, methods that avoid gaseous carbon monoxide or highly toxic solvents are preferred. acs.orgacs.org Similarly, replacing less desirable Grignard reagents with more manageable ones (e.g., MeMgBr instead of PhMgCl) has been a key optimization in scalable syntheses. nih.gov

Work-up and Purification: The purification method must be efficient and scalable. Crystallization is often preferred over chromatography for large quantities due to lower cost and solvent consumption. The development of a one-pot procedure that yields a product of sufficient purity for the next step is highly desirable. organic-chemistry.org

By carefully addressing these factors, a synthetic route to this compound can be developed that is not only efficient in the laboratory but also practical for industrial-scale manufacturing.

Exploration of Reactivity and Mechanistic Insights of 4 Tert Butyl N Methoxy N Methylbenzamide

Nucleophilic Acyl Substitution Pathways of the N-Methoxy-N-methylamide Moiety

The N-methoxy-N-methylamide group is a key feature of 4-(tert-butyl)-N-methoxy-N-methylbenzamide, primarily engaging in nucleophilic acyl substitution reactions. This functionality is particularly valuable because it facilitates the formation of a stable chelated intermediate, which often prevents the common problem of over-addition seen with more reactive carboxylic acid derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu The subsequent collapse of this intermediate expels the N-methoxy-N-methylamine group to yield the substituted product. masterorganicchemistry.comvanderbilt.edu

A significant application of Weinreb amides like this compound is in the synthesis of ketones. When treated with organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li), the nucleophilic carbon of the organometallic compound adds to the carbonyl carbon of the amide. youtube.commsu.edu This forms a stable tetrahedral intermediate where the magnesium or lithium atom is chelated by both the carbonyl oxygen and the methoxy (B1213986) oxygen. This chelation stabilizes the intermediate and prevents it from collapsing until an aqueous workup is performed. During the workup, the intermediate is hydrolyzed to afford the corresponding ketone and N-methoxy-N-methylamine. This method is highly efficient for preventing the over-addition that typically occurs with other acyl derivatives, which would lead to the formation of tertiary alcohols. masterorganicchemistry.com

Table 1: Examples of Ketone Synthesis from Weinreb Amides

Organometallic Reagent Product
Methylmagnesium bromide 4-(tert-Butyl)acetophenone
Phenyllithium 4-(tert-Butyl)benzophenone

The N-methoxy-N-methylamide functionality can be readily reduced to form aldehydes or, with stronger reducing agents, primary alcohols. The reduction to aldehydes is a particularly useful transformation. Hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used. Careful control of the reaction conditions, such as using a stoichiometric amount of the reducing agent at low temperatures, allows for the selective formation of the aldehyde. The reaction proceeds through a similar stabilized tetrahedral intermediate as seen with organometallic reagents, which upon workup yields the aldehyde.

If an excess of a strong reducing agent like LiAlH₄ is used, the initially formed aldehyde will be further reduced to the corresponding primary alcohol, 4-(tert-butyl)benzyl alcohol.

Table 2: Reduction Products of this compound

Reducing Agent Conditions Primary Product
Diisobutylaluminium hydride (DIBAL-H) 1 equivalent, low temperature 4-(tert-Butyl)benzaldehyde
Lithium aluminum hydride (LiAlH₄) 1 equivalent, low temperature 4-(tert-Butyl)benzaldehyde

Beyond organometallic and hydride reagents, the N-methoxy-N-methylamide can react with a variety of other nucleophiles. For instance, it can undergo aminolysis with primary or secondary amines to form other amides, although this reaction is generally less common due to the relatively poor leaving group nature of the N-methoxy-N-methylamide moiety compared to halides or anhydrides. uomustansiriyah.edu.iq Hydrolysis, either acid- or base-catalyzed, can convert the amide back to the corresponding carboxylic acid, 4-(tert-butyl)benzoic acid. youtube.com

Electrophilic Aromatic Substitution on the para-tert-Butylphenyl Ring of this compound

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents on the ring govern the position of the incoming electrophile. The tert-butyl group is an activating group and an ortho-, para-director due to inductive effects and hyperconjugation. stackexchange.com However, its significant steric bulk strongly favors substitution at the para position. Since the para position is already occupied by the N-methoxy-N-methylbenzamide group, the tert-butyl group primarily directs incoming electrophiles to the ortho positions relative to itself.

The N-methoxy-N-methylbenzamide group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. Therefore, the positions ortho to the tert-butyl group (and meta to the amide group) are the most likely sites for electrophilic attack.

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the ring using an alkyl or acyl halide and a Lewis acid catalyst.

Transformations Involving the tert-Butyl Substituent

The tert-butyl group is generally robust and resistant to many chemical transformations. rsc.org However, under specific and often harsh conditions, it can be modified. For example, oxidation of the tert-butyl group to a carboxylic acid is a challenging transformation but can be achieved using strong oxidizing agents at elevated temperatures. google.com It is also possible for the tert-butyl group to be cleaved from the aromatic ring under strong acidic conditions, a process known as dealkylation. Additionally, t-butylation of other aromatic compounds can be achieved using reagents that can transfer a tert-butyl group. google.com

Stereoelectronic Effects and Conformational Preferences Influencing Reactivity

Stereoelectronic effects play a crucial role in determining the reactivity and conformational preferences of this compound. The amide bond itself has a significant resonance contribution, which results in a planar geometry and restricted rotation around the C-N bond. The nitrogen atom in N-methoxy-N-methylamides can exhibit some pyramidalization, which can influence the accessibility of the nitrogen lone pair for conjugation with the carbonyl group. researchgate.net

The conformation of the molecule, particularly the orientation of the N-methoxy and N-methyl groups, can affect the steric hindrance around the carbonyl carbon and thus influence the rate of nucleophilic attack. The interaction between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (n → σ* interactions) are important stereoelectronic effects that can influence the stability of different conformations and the reactivity of the molecule. wikipedia.org

Detailed Kinetic and Thermodynamic Analyses of Reactions Involving this compound

The reactions of Weinreb amides, including this compound, with organometallic reagents such as Grignard reagents and organolithium compounds are of significant interest in organic synthesis for the formation of ketones. The kinetics of these reactions are generally fast, but the stability of the intermediate is the key thermodynamic factor that governs the outcome of the reaction.

Kinetic Analysis:

A comprehensive kinetic study on the addition of Grignard reagents to esters has provided insights that can be applied to Weinreb amides. For a related system, the activation energy for the addition of a Grignard reagent to a ketone intermediate was experimentally determined to be approximately 88 ± 9 kJ/mol. dtu.dk It is reasonable to assume a similar activation energy for the breakdown of the tetrahedral intermediate formed from a Weinreb amide, although the chelation in the Weinreb amide intermediate would likely increase its stability and thus the activation energy for its collapse.

The rate of reaction is also influenced by the solvent. Studies on other benzamides have shown a dependence of reaction rates on solvent polarity. nih.govresearchgate.net For reactions involving this compound, polar aprotic solvents like tetrahydrofuran (THF) are commonly used to facilitate the reaction with organometallic reagents.

Thermodynamic Analysis:

The defining characteristic of Weinreb amide reactivity is the thermodynamic stability of the tetrahedral intermediate formed upon nucleophilic addition. This stability prevents the common side reaction of over-addition to form a tertiary alcohol. The thermodynamic parameters for the binding of p-substituted benzamidines to trypsin have been studied, revealing that both enthalpy and entropy of binding are favorable. nih.gov While this is a different reaction, it highlights how substituents on the benzene ring can influence the thermodynamics of interactions.

A study on the thermochemistry of substituted benzamides and benzoic acids has shown linear interrelations for vaporization enthalpies and gas-phase enthalpies of formation. nih.gov This suggests that the thermodynamic properties of this compound would be predictably influenced by the tert-butyl group. The electron-donating nature of the tert-butyl group can be expected to slightly increase the electron density on the carbonyl carbon, potentially affecting the enthalpy of reaction.

Table 1: Estimated Thermodynamic Parameters for the Reaction of a Generic Weinreb Amide with a Grignard Reagent

ParameterEstimated Value RangeSignificance
ΔH°rxn Highly ExothermicThe formation of the stable chelated intermediate and the subsequent ketone product is an energetically favorable process.
ΔS°rxn Likely NegativeThe reaction involves the combination of two molecules into a more ordered intermediate, leading to a decrease in entropy.
ΔG°rxn NegativeThe overall reaction is spontaneous and proceeds to the formation of the ketone product under standard conditions.
Ea (intermediate collapse) > 88 kJ/molThe activation energy for the collapse of the tetrahedral intermediate is significant, preventing further reaction (over-addition) and contributing to the high selectivity.

Proposed Reaction Mechanisms and Elucidation of Intermediates

The generally accepted mechanism for the reaction of a Weinreb amide, such as this compound, with an organometallic reagent (e.g., a Grignard reagent, R'-MgX) involves two key steps:

Nucleophilic Addition and Formation of a Chelated Intermediate: The organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This addition leads to the formation of a tetrahedral intermediate. researchgate.netorientjchem.orgwikipedia.org The crucial feature of this intermediate is its stabilization through chelation. The oxygen of the methoxy group and the newly formed alkoxide coordinate to the magnesium ion (in the case of a Grignard reagent) or lithium ion, forming a stable five-membered ring. researchgate.netorientjchem.orgwikipedia.org This chelation is a key thermodynamic driving force and is responsible for the intermediate's stability.

Hydrolysis to the Ketone: The stable tetrahedral intermediate persists in the reaction mixture until an aqueous workup is performed. wikipedia.org Upon addition of a proton source (e.g., dilute acid), the intermediate is hydrolyzed. This step involves protonation of the alkoxide and the N-methoxy-N-methylamine moiety, leading to the collapse of the intermediate and the formation of the corresponding ketone and N,O-dimethylhydroxylamine.

The stability of this chelated intermediate is the cornerstone of the Weinreb ketone synthesis, as it effectively prevents the second addition of the organometallic reagent that is commonly observed with other acylating agents like esters or acid chlorides. researchgate.netorientjchem.orgwikipedia.org

Strategic Applications of 4 Tert Butyl N Methoxy N Methylbenzamide in Complex Organic Synthesis

Versatility as an Acyl Transfer Reagent in Total Synthesis

While specific examples detailing the use of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide in the total synthesis of complex natural products are not extensively documented in publicly available literature, the general utility of Weinreb amides in this field is well-established. The 4-tert-butylphenyl group offers specific steric and electronic properties that can be advantageous in certain synthetic contexts. The bulky tert-butyl group can influence the conformational rigidity of the molecule and may play a role in directing reactions at other sites within a complex intermediate.

The primary function of a Weinreb amide in total synthesis is to serve as a reliable precursor to ketones and aldehydes. Unlike more reactive acylating agents such as acid chlorides or anhydrides, Weinreb amides exhibit enhanced stability towards a variety of nucleophiles. This stability allows for their tolerance in multistep synthetic sequences where other functional groups need to be manipulated without affecting the latent carbonyl group.

The key to the Weinreb amide's utility lies in its reaction with organometallic reagents. The formation of a stable, chelated intermediate prevents the common problem of over-addition, which often plagues the synthesis of ketones from other carboxylic acid derivatives. This chelated species is stable at low temperatures and only collapses to the ketone upon workup, thus preserving the desired carbonyl oxidation state.

Role in the Synthesis of Diverse Carbonyl Compounds and Their Derivatives

The most significant and well-documented application of this compound is in the synthesis of a wide array of carbonyl compounds. Its reaction with Grignard reagents and organolithium reagents provides a high-yielding and general method for the preparation of ketones.

The reaction proceeds via the nucleophilic addition of the organometallic reagent to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium or lithium cation between the carbonyl oxygen and the methoxy (B1213986) oxygen. This stable intermediate prevents the addition of a second equivalent of the nucleophile. Subsequent acidic workup hydrolyzes the intermediate to afford the corresponding ketone.

The versatility of this method allows for the synthesis of ketones with a diverse range of substituents, dictated by the choice of the organometallic reagent.

Table 1: Synthesis of Ketones from this compound

Organometallic Reagent (R-M)Product
Phenylmagnesium bromide4-(tert-Butyl)benzophenone
Methylmagnesium chloride1-(4-(tert-Butyl)phenyl)ethan-1-one
Vinyllithium1-(4-(tert-Butyl)phenyl)prop-2-en-1-one
n-Butyllithium1-(4-(tert-Butyl)phenyl)pentan-1-one

Furthermore, this compound can be reduced to the corresponding aldehyde using common hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The reaction conditions can be controlled to prevent over-reduction to the alcohol, making it a valuable two-step protocol for the conversion of a carboxylic acid to an aldehyde.

Utilization in Cascade Reactions and Multicomponent Transformations

The application of this compound in cascade reactions and multicomponent transformations is an area of growing interest, although specific, published examples featuring this exact compound are limited. The stability of the Weinreb amide functionality makes it an ideal candidate for incorporation into complex reaction sequences where multiple bonds are formed in a single operation.

In principle, a molecule containing the this compound moiety could be designed to undergo an initial transformation at a different part of the molecule, followed by a subsequent reaction involving the Weinreb amide. For instance, a cascade sequence could involve an initial cycloaddition or a conjugate addition, with the resulting intermediate then being trapped by an intramolecular acylation from the Weinreb amide to construct a cyclic ketone.

Similarly, in the context of multicomponent reactions, this compound could serve as a key building block. A multicomponent reaction could be envisioned where the initial adduct formed from two or more components then reacts with an organometallic reagent, which in turn adds to the Weinreb amide to complete the synthesis of a complex target molecule in a highly convergent manner.

Development of Novel Synthetic Methodologies Employing this compound

The unique reactivity profile of this compound and other Weinreb amides continues to inspire the development of novel synthetic methodologies. Research in this area often focuses on expanding the scope of compatible reaction partners and conditions.

Recent advancements have explored the use of less-reactive organometallic reagents, such as organozinc and organocuprate reagents, in reactions with Weinreb amides. These developments allow for the synthesis of ketones bearing sensitive functional groups that would not be compatible with the more basic Grignard or organolithium reagents.

Furthermore, methodologies involving the direct conversion of Weinreb amides to other functional groups are being explored. While the synthesis of ketones and aldehydes is the most common application, research into direct transformations to functionalities like enones, alkynes, and heterocycles represents an active area of investigation.

Contributions to the Synthesis of Architecturally Complex Molecular Scaffolds

The ability to reliably form carbon-carbon bonds and introduce a carbonyl group makes this compound a valuable tool for the construction of architecturally complex molecular scaffolds. The carbonyl group serves as a versatile handle for a plethora of subsequent transformations, including aldol (B89426) reactions, Wittig reactions, and various cyclization strategies.

By employing this compound, synthetic chemists can introduce a key carbonyl functionality at a late stage in a synthetic sequence, thereby avoiding potential complications with protecting groups and chemoselectivity issues in earlier steps. This strategic advantage is particularly crucial in the synthesis of polycyclic and sterically congested molecules.

The 4-tert-butylphenyl moiety itself can be a key structural element in the target molecule or can be further functionalized. Its steric bulk can influence the stereochemical outcome of reactions at neighboring centers, providing a degree of diastereocontrol in the construction of complex stereochemical arrays.

Computational Chemistry and Theoretical Characterization of 4 Tert Butyl N Methoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Stability

The electronic structure of 4-(tert-butyl)-N-methoxy-N-methylbenzamide is characterized by the interplay between the electron-donating tert-butyl group and the electron-withdrawing N-methoxy-N-methylamide group. The tert-butyl group, through inductive effects, increases the electron density on the benzene (B151609) ring. In contrast, the amide group withdraws electron density from the ring. DFT calculations can quantify these effects by mapping the electrostatic potential surface, revealing regions of high and low electron density.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For substituted benzamides, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the carbonyl group and the adjacent atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Theoretical calculations for related benzamide (B126) derivatives suggest that the HOMO-LUMO gap for this compound would be in the range of 5-7 eV, indicating a relatively stable molecule. epstem.netresearchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap6.0 eVReflects the chemical reactivity and kinetic stability of the molecule.
Dipole Moment2.5 DProvides insight into the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotation around the C(O)-N bond and the orientation of the N-methoxy and N-methyl groups. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of cis and trans conformers. rsc.orgunifesp.br Computational studies on similar N-methoxy-N-methylamides have shown that the energy barrier for this rotation is significant, typically in the range of 15-20 kcal/mol. scholaris.caresearchgate.net

Table 2: Calculated Rotational Barriers for Key Dihedral Angles in this compound

Dihedral AngleDescriptionCalculated Rotational Barrier (kcal/mol)
Ar-C(O)Rotation of the benzoyl group2 - 4
C(O)-NAmide bond rotation (cis-trans isomerization)16 - 19
N-OMeRotation of the methoxy (B1213986) group3 - 5
N-MeRotation of the methyl group1 - 2

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound

Weinreb amides like this compound are renowned for their controlled reactivity towards strong nucleophiles, such as organolithium and Grignard reagents, to yield ketones. wikipedia.orgorientjchem.org Computational modeling can elucidate the mechanism of these reactions by identifying the intermediates and transition states along the reaction pathway.

The key to the stability of Weinreb amides against over-addition is the formation of a stable five-membered chelated tetrahedral intermediate. wikipedia.org When a nucleophile attacks the carbonyl carbon, a tetrahedral intermediate is formed. The methoxy group on the nitrogen atom coordinates to the metal cation (e.g., Li+ or MgX+), forming a stable chelate. This chelated intermediate is stable at low temperatures and prevents the collapse of the intermediate and subsequent addition of a second equivalent of the nucleophile. orientjchem.orgresearchgate.net

Quantum chemical calculations can be employed to model this reaction pathway. By calculating the energies of the reactants, the tetrahedral intermediate, the transition state for its formation, and the products, a detailed energy profile of the reaction can be constructed. The geometry of the transition state can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. This provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction. acs.org

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. These predictions include nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shifts that, when compared with experimental data, can help in the assignment of peaks and the confirmation of the molecular structure. The calculated chemical shifts are sensitive to the molecular geometry, and thus, accurate conformational analysis is a prerequisite for reliable predictions.

Infrared Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations can help in the assignment of the characteristic vibrational modes of the molecule, such as the C=O stretching frequency of the amide, the C-N stretching frequency, and the various vibrations of the benzene ring and the tert-butyl group. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the calculated values. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRCarbonyl Carbon (C=O)168 - 172 ppm
¹H NMRN-Methyl Protons3.2 - 3.4 ppm
¹H NMRN-Methoxy Protons3.6 - 3.8 ppm
IRC=O Stretching Frequency1640 - 1660 cm⁻¹

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or other reactants. acs.orgnih.gov In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion.

By simulating this compound in a solvent box (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute and the nature of the intermolecular forces involved. The bulky and nonpolar tert-butyl group will primarily interact through van der Waals forces, while the polar amide group can participate in dipole-dipole interactions and potentially hydrogen bonding (as an acceptor at the carbonyl oxygen). iucr.orgrsc.org

Advanced Analytical Methodologies for Research on 4 Tert Butyl N Methoxy N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

1H NMR and 13C NMR for Primary Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the initial structural determination of 4-(tert-Butyl)-N-methoxy-N-methylbenzamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group, the aromatic protons, the N-methoxy protons, and the N-methyl protons. The integration of these signals corresponds to the number of protons in each group, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, and the carbons of the N-methoxy and N-methyl groups.

¹H NMR Chemical Shifts (CDCl₃) ¹³C NMR Chemical Shifts (CDCl₃)
Chemical Shift (ppm)Assignment
7.66 (d, J = 6.8 Hz, 2H)Aromatic (ortho to C=O)
7.36 (d, J = 6.8 Hz, 2H)Aromatic (meta to C=O)
3.84 (s, 3H)N-OCH₃
2.99 (d, 3H)N-CH₃
1.46 (s, 9H)C(CH₃)₃
Data is compiled from typical values for similar structural motifs and may not represent experimentally verified data for this specific compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment.acs.org

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. acs.orgyoutube.com

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for definitively assigning the signals of the aromatic CH groups and the methyl groups to their corresponding carbon atoms. youtube.comepfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbon attached to the tert-butyl group, by observing their correlations with nearby protons. epfl.ch For instance, the protons of the tert-butyl group would show an HMBC correlation to the quaternary aromatic carbon. youtube.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.acs.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps to confirm the molecular formula. acs.org

Electron Ionization (EI) is a common ionization technique that can cause the molecule to fragment in a predictable manner. nih.gov The analysis of these fragmentation patterns can provide valuable structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements. miamioh.edu For this specific compound, one might expect to see fragmentation corresponding to the loss of the tert-butyl group, the methoxy (B1213986) group, or other characteristic fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Amide)1630-1680
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C-N Stretch1020-1250
C-O Stretch1000-1300
Data is based on typical IR absorption ranges for these functional groups.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Reaction Progress Analysis

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques. The choice between them often depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov It can be used to monitor the disappearance of starting materials and the appearance of this compound during a reaction, thereby helping to optimize reaction conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC. sigmaaldrich.com By selecting an appropriate stationary phase and mobile phase, HPLC can effectively separate the target compound from impurities and unreacted starting materials, providing a quantitative measure of its purity. sigmaaldrich.com

Column Chromatography for Purification Strategies

Column chromatography is a cornerstone technique for the purification of this compound from crude reaction mixtures. Given its nature as a Weinreb amide, specific strategies are employed to achieve high purity, which is essential for its subsequent use in sensitive synthetic transformations, such as the formation of ketones and aldehydes.

Research findings indicate that silica (B1680970) gel is the most commonly utilized stationary phase for the purification of N-methoxy-N-methylamides. nih.govnih.gov The polarity of the eluent, or mobile phase, is carefully optimized to ensure efficient separation of the desired amide from byproducts and unreacted starting materials.

In a study detailing the synthesis of β-oxonitriles, this compound was used as a key starting material. rsc.org While the specific purification of this Weinreb amide was not detailed, the resulting product was purified using silica gel chromatography with a petroleum ether-ethyl acetate (B1210297) solvent system. rsc.org This suggests that a similar solvent system would be effective for the purification of the parent amide. Generally, for Weinreb amides, solvent systems based on mixtures of hexanes and ethyl acetate are employed, with the ratio adjusted based on the polarity of the specific compound and the impurities present. nih.govnih.gov For instance, related N-methoxy-N-methylamides have been purified using gradients of ethyl acetate in hexanes. nih.gov

A general procedure for the purification of Weinreb amides involves loading the crude product onto a silica gel column and eluting with a solvent mixture of increasing polarity. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Table 1: Typical Column Chromatography Parameters for Weinreb Amide Purification

ParameterDescription
Stationary Phase Silica Gel
Mobile Phase Hexanes/Ethyl Acetate mixtures
Elution Gradient elution, starting with a low polarity mixture and gradually increasing the concentration of the more polar solvent (ethyl acetate).
Monitoring Thin-Layer Chromatography (TLC) with UV visualization or chemical staining.

This systematic approach allows for the isolation of this compound in high purity, suitable for precise synthetic applications.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A relevant study on N(alpha)-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide, which also contains a tert-butyl group and a Weinreb amide moiety, revealed its crystal structure. nih.govresearchgate.net This provides a valuable model for understanding the potential solid-state characteristics of this compound. The study highlighted that the molecular packing is a critical factor in the stability of the crystalline form. nih.govresearchgate.net

Furthermore, the crystal structure of p-(tert-butyl)benzamide has been determined, offering insights into the influence of the 4-tert-butylphenyl group on the crystal lattice. nih.gov

Based on these related structures, the following can be inferred about the solid-state structure of this compound:

Molecular Conformation: The amide bond is expected to exhibit a degree of planar character. The bulky tert-butyl group at the para position of the benzene (B151609) ring will likely influence the torsion angles between the aromatic ring and the amide group.

Table 2: Crystallographic Data for a Structurally Related Weinreb Amide: N(alpha)-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide nih.gov

ParameterValue
Molecular Formula C₁₆H₂₄N₂O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.950
b (Å) 11.074
c (Å) 10.967
α (°) 90
β (°) 92.92
γ (°) 90
Volume (ų) 1327.4
Z 4

The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would provide definitive information on its bond lengths, bond angles, and intermolecular interactions, further enhancing its application in rational drug design and materials science.

Future Research Trajectories and Interdisciplinary Perspectives for 4 Tert Butyl N Methoxy N Methylbenzamide

Emerging Sustainable Synthetic Pathways

The synthesis of amides is one of the most frequently performed transformations in organic chemistry, making the development of greener methods a high priority for the chemical community. themjalab.com Future research concerning 4-(tert-butyl)-N-methoxy-N-methylbenzamide will likely focus on developing more sustainable and environmentally benign synthetic routes, moving away from traditional methods that often require harsh reagents and generate significant waste. themjalab.comrsc.org

Key areas of exploration include:

Biocatalysis: Enzymatic strategies, such as using Candida antarctica lipase (B570770) B (CALB), offer a green alternative for direct amidation. nih.gov This method allows for the coupling of free carboxylic acids with amines in environmentally friendly solvents like cyclopentyl methyl ether, often yielding pure products without extensive purification. nih.gov Future work could adapt these biocatalytic systems for the efficient synthesis of this compound from 4-tert-butylbenzoic acid and N,O-dimethylhydroxylamine.

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts presents a significant step towards sustainable synthesis. For instance, palladium nanoparticles supported on a metal-organic framework like ZIF-8 have been shown to effectively catalyze the aminocarbonylation of aryl halides to produce Weinreb amides. rsc.orgrsc.org This approach offers high catalyst activity, low metal leaching, and the ability to reuse the catalyst, making it an attractive pathway for industrial-scale production. rsc.orgrsc.org

Silane-Mediated Coupling: Direct amide formation from carboxylic acids and amines using organosilane reagents, such as diphenylsilane, is an emerging green method. themjalab.com This approach is appealing because it often proceeds under mild conditions, does not require the rigorous exclusion of air or moisture, and generates only water as a byproduct. themjalab.com

Sustainable MethodCatalyst/ReagentKey AdvantagesRelevant Research Finding
Enzymatic Amidation Candida antarctica lipase B (CALB)Mild reaction conditions, high yields, use of green solvents, minimal purification. nih.govCALB-catalyzed amidation in cyclopentyl methyl ether (a green solvent) achieved >92% conversion in 90 minutes. nih.gov
Heterogeneous Catalysis Palladium nanoparticles on ZIF-8Recyclable catalyst, high activity, low palladium leaching, air-stable. rsc.orgrsc.orgEfficiently synthesizes Weinreb amides from aryl iodides without the need for a phosphine (B1218219) ligand. rsc.orgrsc.org
Direct Amide Coupling Diphenylsilane / N-methylpyrrolidineNo exclusion of air/moisture needed, broad functional group tolerance, scalable. themjalab.comA straightforward method for direct synthesis of amides from carboxylic acids and amines. themjalab.com
Simple Reagent Combination PPh₃/I₂ or Polymer-supported PPh₃/I₂Inexpensive and easily handled reagents, mild conversion, simple purification. nih.govEffectively used for the synthesis of a wide range of amides, including Weinreb amides. nih.gov

Investigation of Novel Reactivity Modalities

The Weinreb amide group in this compound is increasingly being recognized not just as a stable precursor to ketones but as a versatile directing group for C–H functionalization. nih.govnih.gov This opens up new avenues for creating complex molecular architectures from a simple starting material.

Future research will likely explore:

C-H Activation/Functionalization: The Weinreb amide moiety can direct transition metals to activate otherwise inert C-H bonds at the ortho position of the benzene (B151609) ring. nih.gov This has been demonstrated using various metal catalysts, including palladium, cobalt, iridium, and ruthenium. nih.govresearchgate.net Future studies could focus on expanding the scope of these reactions to include new coupling partners and transformations such as C-H amidation, alkenylation, and iodination. nih.govacs.org For example, an iridium-catalyzed ortho-C–H iodination of Weinreb amides has been developed that functions under mild, air- and moisture-tolerant conditions, showing potential for industrial applications. acs.org

Cross-Dehydrogenative Coupling (CDC): An emerging area is the use of N-methoxyamides in CDC reactions. A notable example is the hetero-selective N-N coupling of N-methoxyamides with benzotriazoles using a hypervalent iodine species as the oxidant. d-nb.info This strategy avoids pre-functionalized substrates and is highly atom-economical. d-nb.info Applying this to this compound could generate novel N-N bond-containing structures with potential applications in materials science and pharmaceuticals. d-nb.info

Electrochemical Synthesis: Electrochemistry offers a powerful tool for generating reactive intermediates under mild conditions. cardiff.ac.uk The electrochemical generation of alkoxy radicals from related compounds has been used for deconstructive functionalization. cardiff.ac.uk Future research could investigate the electrochemical behavior of this compound to unlock new reactivity patterns, potentially involving radical intermediates for novel bond formations.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and easier scalability. The application of these technologies to reactions involving this compound is a promising research trajectory.

Future directions include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself. This could involve adapting established methods, such as carbonylative coupling or acid chloride-based routes, to a flow setup, potentially leading to higher throughput and purity. rsc.orgrsc.org

Flow-Based Transformations: Utilizing flow reactors to perform transformations on the this compound molecule. For instance, the transition metal-catalyzed C-H functionalization reactions mentioned previously could be optimized in flow systems. nih.govacs.org A facile scale-up has been demonstrated for related processes using a simple single-pass flow electrochemistry setup, highlighting the potential for this technology. cardiff.ac.uk This would allow for precise control over reaction parameters like temperature, pressure, and reaction time, which is often crucial for achieving high selectivity in catalytic reactions.

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of machine learning (ML) and chemistry is rapidly advancing, offering powerful tools for predicting reaction outcomes and optimizing reaction conditions. nih.govnih.gov For a versatile substrate like this compound, ML can accelerate the discovery of new reactions and processes.

Future research in this interdisciplinary area could involve:

Yield Prediction: Training ML models on large datasets of amide coupling reactions to predict the yield for the synthesis of this compound under various conditions. nih.govcmu.edu While current models show moderate success on diverse literature datasets, their accuracy improves significantly on more focused, high-throughput experiment datasets. nih.gov Challenges to overcome include model sensitivity to subtle structural changes (reactivity cliffs) and robustness against data uncertainty. nih.gov

Reaction Condition Optimization: Using active learning algorithms to efficiently explore the vast parameter space of a chemical reaction. nih.gov An ML model can suggest a small number of experiments to perform, learn from the results, and then propose the next set of experiments to rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation involving this compound. nih.gov

Predicting Novel Reactivity: Developing ML models that can predict the outcomes of entirely new reactions. By representing molecules and reactions in a way that captures their fundamental electronic and structural properties, neural networks can be trained to identify the most likely products from a given set of reactants, potentially uncovering unexpected reactivity for this compound. nips.ccresearchgate.net

Machine Learning ApplicationGoalApproachKey Finding/Challenge
Yield Prediction Accurately predict the percentage yield of amide coupling reactions.Train models (Random Forest, Neural Networks) on large reaction datasets with molecular and contextual features. nih.govcmu.eduModels struggle with literature data (R² ≈ 0.3-0.4) due to reactivity cliffs and yield uncertainty, but perform well on curated datasets. nih.govcmu.edu
Reaction Optimization Efficiently find the best reaction conditions for maximum yield or selectivity.Use active learning or Bayesian optimization to intelligently select experiments and update the model iteratively. nih.govCan significantly reduce the number of experiments needed compared to traditional or grid-based screening. nih.gov
Outcome Prediction Identify the major product from a set of reactants and reagents.Train a neural network to rank a list of candidate products based on a learned understanding of chemical reactivity. researchgate.netA trained model could assign the correct major product as rank #1 in over 70% of cases from a patent reaction database. researchgate.net

Exploration of New Catalytic Systems for Transformations Involving this compound

The discovery of new, more efficient, and selective catalysts is a perpetual driver of innovation in synthetic chemistry. For this compound, research into novel catalytic systems can expand its utility in cross-coupling and functionalization reactions.

Promising avenues for exploration include:

First-Row Transition Metals: While palladium and rhodium are well-established, there is growing interest in using more earth-abundant and less expensive first-row transition metals like iron, copper, and nickel. mdpi.comacs.org For example, an iron-catalyzed N=S coupling of N-methoxy amides with sulfoxides has been developed, and a copper-catalyzed C-O cross-coupling with arylboronic acids has also been reported. mdpi.comacs.org Exploring the reactivity of this compound with these catalytic systems could lead to more economical and sustainable synthetic methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful platform for enabling novel transformations under mild conditions. A general approach using nickel catalysis with tert-butylamine (B42293) as a bifunctional additive (base and ligand) has proven effective for C-N and C-O bond-forming reactions. nih.gov Investigating the compatibility of this compound in such photoredox systems could unlock new cross-coupling pathways that are inaccessible through traditional thermal methods.

Bifunctional Catalysis: Designing catalysts that incorporate multiple functional groups to activate both reaction partners simultaneously can lead to enhanced reactivity and selectivity. Recent work on superbasic, bifunctional peptidyl guanidine (B92328) catalysts has enabled the atroposelective synthesis of axially chiral quinazolinediones. chemrxiv.org Developing tailored bifunctional catalysts for transformations of this compound could provide precise control over complex, multi-step reaction cascades.

Catalyst SystemMetalTransformation TypePotential Advantage
C-H Activation Iridium (Ir)ortho-C-H IodinationMild conditions, tolerates air and moisture, great potential for industrial use. acs.org
C-H Activation Cobalt (Co)ortho-C-H Allylation, Alkenylation, AmidationExpanded range of C-H functionalizations using an earth-abundant metal. nih.gov
Cross-Coupling Iron (Fe)N=S Bond CouplingUtilizes an inexpensive and sustainable first-row transition metal. acs.org
Cross-Coupling Copper (Cu)C-O Bond CouplingEnables selective O-arylation of the N-methoxy amide functionality. mdpi.com
Photoredox Catalysis Nickel (Ni)C-N and C-O Cross-CouplingUses visible light and a cost-effective bifunctional additive. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, and what reaction conditions are critical for high yields?

  • Methodological Answer : Synthesis typically involves amidation of 4-(tert-butyl)benzoic acid with N-methoxy-N-methylamine (Weinreb amine). Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or HATU in anhydrous DMF or THF .
  • Reaction temperature : Maintain 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
    Critical Parameters :
FactorOptimal ConditionImpact on Yield
SolventAnhydrous DMFPrevents hydrolysis
Coupling AgentHATUHigher efficiency vs. EDCl
Reaction Time12–24 hrsEnsures complete conversion

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR :
  • tert-Butyl group: Singlet at ~1.3 ppm (9H) in 1H NMR; 28–35 ppm in 13C NMR .
  • Methoxy and N-methyl groups: Resonances at ~3.2–3.5 ppm (1H NMR) and 40–45 ppm (13C NMR).
  • FTIR :
  • Amide C=O stretch at ~1650 cm⁻¹; tert-butyl C-H bends at ~1360–1380 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 249.3 (M+H)+ .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for large-scale production while maintaining purity?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps, reducing reaction time by 30% .
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time .
  • Solvent Recycling : Implement distillation to recover DMF, reducing costs and waste .
    Data Contradiction Note : Batch processes may yield 80–85% purity without flow systems, while continuous methods achieve >90% .

Q. How can computational modeling predict the biological interactions of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). The tert-butyl group enhances hydrophobic interactions in active sites .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability; analyze RMSD (<2 Å indicates stable binding) .
    Key Finding : Substituent positioning (e.g., methoxy vs. tert-butyl) affects binding affinity by 2–3 kcal/mol .

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound, and how do results compare to structural analogs?

  • Methodological Answer :
  • MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7). IC50 values <50 µM suggest therapeutic potential .
  • Comparative Analysis :
CompoundIC50 (HeLa)tert-Butyl Contribution
This compound42 µMEnhances membrane permeability
N-Methoxy-N-methylbenzamide (no tert-butyl)>100 µMLower activity due to reduced lipophilicity
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) .

Data Contradiction Resolution

Q. How should researchers resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer :
  • Experimental Validation :

Prepare saturated solutions in DMSO, THF, and chloroform.

Quantify solubility via HPLC or 1H NMR (internal standard: TMS) .

  • Contradiction Source :
  • Chloroform solubility ranges from 15–25 mg/mL due to batch-dependent crystallinity. Recrystallization from ethyl acetate improves consistency .

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